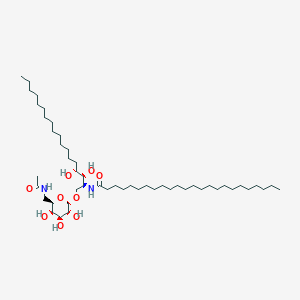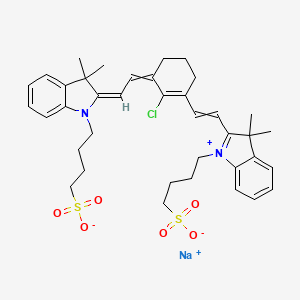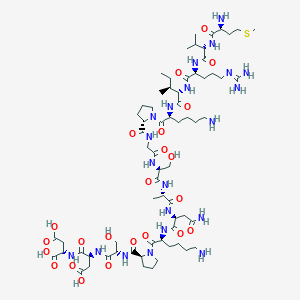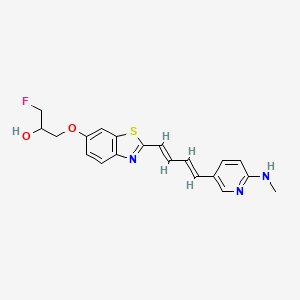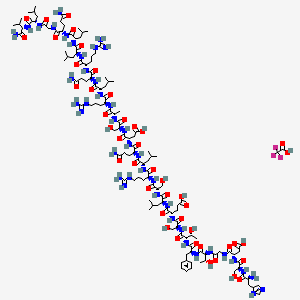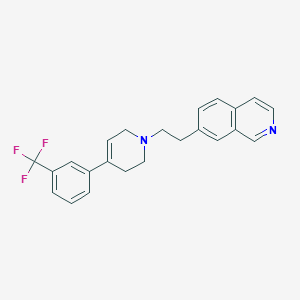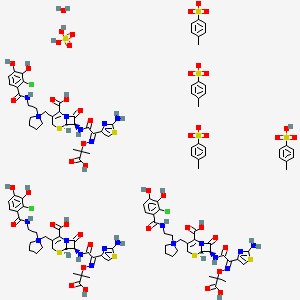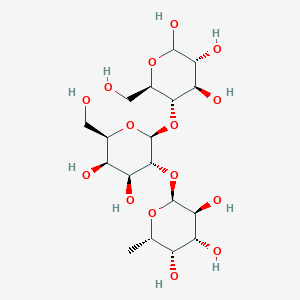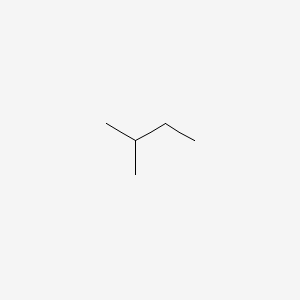
Janagliflozin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Janagliflozin is a novel sodium-glucose cotransporter-2 inhibitor developed by Sihuan Pharmaceutical. It is primarily used for the treatment of type 2 diabetes mellitus. This compound works by inhibiting the reabsorption of glucose in the kidneys, thereby promoting its excretion through urine and helping to lower blood glucose levels .
准备方法
合成路线和反应条件: 依那格列净的合成涉及多个步骤,从关键中间体的制备开始。该过程通常包括形成双环[3.1.0]己烷环体系,然后引入各种官能团,例如羟基和氯苯基。反应条件通常涉及使用催化剂、溶剂和控制温度,以确保所需的化学转化。
工业生产方法: 依那格列净的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。 这包括使用高效反应器、连续流动工艺和严格的质量控制措施,以确保最终产品的纯度和一致性 .
化学反应分析
反应类型: 依那格列净会经历几种类型的化学反应,包括:
还原: 这种反应涉及去除氧原子或添加氢原子,导致形成还原的衍生物。
取代: 这种反应涉及用另一个官能团取代一个官能团,例如用氯苯基取代氢原子。
常见试剂和条件:
氧化: 常见试剂包括高锰酸钾和过氧化氢,通常在酸性或碱性条件下。
还原: 常见试剂包括硼氢化钠和氢化铝锂,通常在无水条件下。
取代: 常见试剂包括卤化试剂,如氯或溴,通常在催化剂的存在下。
主要产物: 这些反应形成的主要产物包括依那格列净的各种羟基化、还原和取代衍生物,每个衍生物都具有独特的化学和药理性质 .
科学研究应用
依那格列净具有广泛的科学研究应用,包括:
化学: 用作研究钠-葡萄糖协同转运蛋白 2 抑制和相关化学反应的模型化合物。
生物学: 研究其对不同生物系统中葡萄糖代谢和肾功能的影响。
医学: 广泛研究其在控制 2 型糖尿病和相关代谢紊乱方面的治疗潜力。
工业: 用于开发新的药物制剂和药物递送系统.
作用机制
依那格列净通过选择性抑制肾脏近端小管的钠-葡萄糖协同转运蛋白 2 而发挥作用。这种抑制减少了葡萄糖的重吸收,导致通过尿液排泄的葡萄糖增加。 分子靶点包括钠-葡萄糖协同转运蛋白 2 蛋白,所涉及的途径主要与葡萄糖代谢和肾功能有关 .
类似化合物:
- 达格列净
- 恩格列净
- 卡格列净
比较: 依那格列净在其特定的化学结构方面是独特的,该结构包括一个双环[3.1.0]己烷环体系和一个氯苯基。这种结构有助于其作为钠-葡萄糖协同转运蛋白 2 抑制剂的高选择性和效力。 与其他类似化合物相比,依那格列净在临床试验中显示出令人鼓舞的结果,特别是在其疗效和安全性方面 .
相似化合物的比较
- Dapagliflozin
- Empagliflozin
- Canagliflozin
Comparison: Janagliflozin is unique in its specific chemical structure, which includes a bicyclo[3.1.0]hexane ring system and a chlorophenyl group. This structure contributes to its high selectivity and potency as a sodium-glucose cotransporter-2 inhibitor. Compared to other similar compounds, this compound has shown promising results in clinical trials, particularly in terms of its efficacy and safety profile .
属性
CAS 编号 |
1800115-22-3 |
|---|---|
分子式 |
C25H29ClO6 |
分子量 |
460.9 g/mol |
IUPAC 名称 |
(2S,3R,4R,5S,6R)-2-[3-[[4-[[(1R,5S)-3-bicyclo[3.1.0]hexanyl]oxy]phenyl]methyl]-4-chlorophenyl]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C25H29ClO6/c26-20-6-3-14(25-24(30)23(29)22(28)21(12-27)32-25)8-17(20)7-13-1-4-18(5-2-13)31-19-10-15-9-16(15)11-19/h1-6,8,15-16,19,21-25,27-30H,7,9-12H2/t15-,16+,19?,21-,22-,23+,24-,25+/m1/s1 |
InChI 键 |
WDBIPGHUEJEKTC-VWQPKTIXSA-N |
手性 SMILES |
C1[C@H]2[C@@H]1CC(C2)OC3=CC=C(C=C3)CC4=C(C=CC(=C4)[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)Cl |
规范 SMILES |
C1C2C1CC(C2)OC3=CC=C(C=C3)CC4=C(C=CC(=C4)C5C(C(C(C(O5)CO)O)O)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


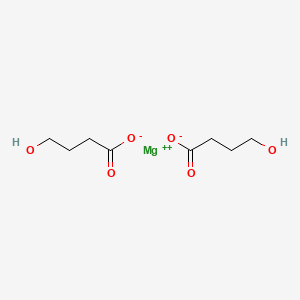
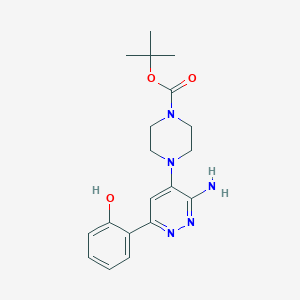
![(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-(3,3-dimethyl-1-propylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethyl-1-propylindole](/img/structure/B10822177.png)
